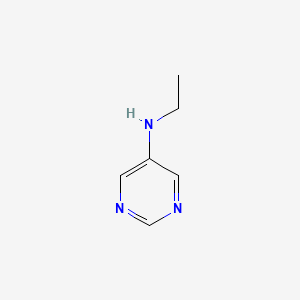

N-ethylpyrimidin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethylpyrimidin-5-amine is a heterocyclic organic compound, belonging to the pyrimidine family. It has a molecular formula of C6H9N3 and a molecular weight of 123.16 .

Molecular Structure Analysis

The molecular structure of N-ethylpyrimidin-5-amine is represented by the InChI code: 1S/C6H9N3/c1-2-9-6-3-7-5-8-4-6/h3-5,9H,2H2,1H3 .科学的研究の応用

A2B Adenosine Receptor Antagonist

N-ethylpyrimidin-5-amine derivatives have been studied as potential A2B adenosine receptor antagonists. Research indicates that these compounds show high affinity for the A2B receptor and display efficacy in functional in vitro models, suggesting their potential in treating conditions related to adenosine receptor activities (Vidal et al., 2007).

Glycogen Synthase Kinase 3 Inhibitors

Another important application of N-ethylpyrimidin-5-amine analogues is as inhibitors of glycogen synthase kinase 3 (GSK3), a key enzyme in the regulation of glycogen synthesis. These compounds have been explored for their antidiabetic properties, exhibiting potential as new antidiabetic agents (Wagman et al., 2017).

5-HT1A Agonists

Aminopyrimidines, including N-ethylpyrimidin-5-amine variants, have been identified as novel 5-HT1A agonists. These compounds are potential candidates for treating conditions influenced by the 5-HT1A receptor, such as depression or anxiety (Dounay et al., 2009).

Hypoglycemic Agents

N-ethylpyrimidin-5-amine derivatives have also been synthesized as dual-acting hypoglycemic agents, showing effectiveness in activating glucokinase (GK) and PPARγ, important targets in diabetes treatment (Song et al., 2011).

Anticancer Activity

Several studies have explored the potential of N-ethylpyrimidin-5-amine compounds as anticancer agents. These compounds have demonstrated activity against various cancer cell lines and have been investigated as tubulin polymerization inhibitors, which is a crucial mechanism in cancer therapy (Liu et al., 2020).

Metal Ion Adsorption

N-ethylpyrimidin-5-amine has been used in the synthesis of compounds for metal ion adsorption. These compounds are valuable in environmental applications for removing metal ions from aqueous solutions (Garcia-martin et al., 2005).

Safety And Hazards

特性

IUPAC Name |

N-ethylpyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-9-6-3-7-5-8-4-6/h3-5,9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSZTYJMTSIONZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CN=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethylpyrimidin-5-amine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate](/img/structure/B2384968.png)

![3-(2-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2384971.png)

![3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2384972.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2384973.png)

![3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2384976.png)

![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384977.png)

![N-(4-ethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2384983.png)